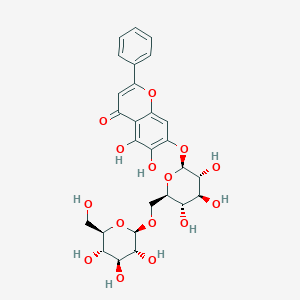
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Vue d'ensemble
Description
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, also known as DBF, is an organic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. The compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Photochemical Studies
Research on compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, like N-(4-Dimethylaminobenzylidene)aniline, has shown interesting photochemical properties. These studies reveal that such compounds, contrary to earlier reports, do not yield certain expected products under irradiation. Instead, their triplet state exhibits significant phosphorescence at low temperatures (Ohta & Tokumaru, 1975).
Chemical Synthesis and Reactions
The chemical reactivity of similar aniline derivatives has been explored in various contexts. For example, studies have shown how N-(4-Dimethylaminobenzylidene)anilines react with various benzoquinones, leading to the formation of distinct quinone derivatives (Nour, MouradAboul-Fetouh, HassanAlaa, & GomaaMohsen, 1991).
Fluorescent and Photochromic Materials
Certain aniline derivatives have been used to synthesize polymeric films with fluorescent properties. These studies have focused on the photochromic mechanism of salicylideneanil units and their potential in creating materials with unique light-responsive features (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Chemosensors
Compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline have been used in the development of chromogenic chemosensors. These sensors show selective responses to specific ions, such as cyanide, demonstrating potential applications in environmental monitoring and safety (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Temperature Sensing
Analogous compounds have been employed in creating temperature-sensitive materials. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits fluorescence intensification with temperature increase, paving the way for ratiometric fluorescent thermometers with large Stokes shifts (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Molecular and Crystal Structure Analysis
Research on closely related compounds has involved analyzing their molecular and crystal structures. Such studies provide insights into the conformation and stability of these compounds under various conditions, crucial for material science applications (Khalaji, Fejfarová, & Dušek, 2011).
Environmental Applications
Research has also been conducted on the degradation of similar anilines in wastewater treatment. This includes novel methods like Hybrid Photo-electrocatalytic Oxidation for treating industrial wastewaters containing stubborn organic compounds (Li, Li, Tang, Zhang, Jiang, & Li, 2020).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHYGAVDFVSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359459 | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
CAS RN |
198879-69-5 | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)











